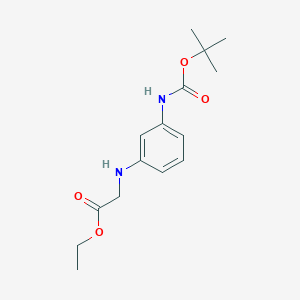

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate

Description

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is a synthetic intermediate characterized by a glycinate ester backbone, a tert-butoxycarbonyl (Boc)-protected amine group, and a phenyl ring substituted at the 3-position. This compound is widely utilized in peptide synthesis and pharmaceutical research due to its stability under acidic conditions and ease of deprotection . Its structure enables selective modifications, making it valuable for constructing complex molecules such as kinase inhibitors and peptidomimetics .

Properties

Molecular Formula |

C15H22N2O4 |

|---|---|

Molecular Weight |

294.35 g/mol |

IUPAC Name |

ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]anilino]acetate |

InChI |

InChI=1S/C15H22N2O4/c1-5-20-13(18)10-16-11-7-6-8-12(9-11)17-14(19)21-15(2,3)4/h6-9,16H,5,10H2,1-4H3,(H,17,19) |

InChI Key |

OCWVWYNSZSPHRG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC1=CC(=CC=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate typically involves:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

- Introduction of the ethyl ester on the glycine moiety.

- Functionalization of the phenyl ring with an amino substituent.

Two main approaches are prevalent:

- Direct Boc protection of amino-substituted phenylglycine esters.

- Stepwise synthesis starting from glycine derivatives and subsequent protection and esterification.

Boc Protection of Amino-Substituted Phenylglycine Esters

One effective method involves the reaction of 3-aminophenylglycine ethyl ester with di-tert-butyl dicarbonate (Boc2O) under basic conditions to install the Boc protecting group on the aromatic amine.

- Dissolve 3-aminophenylglycine ethyl ester in an organic solvent such as ethyl acetate or dichloromethane.

- Add di-tert-butyl dicarbonate (1.1 equiv.) and a base such as triethylamine or sodium carbonate to maintain pH 7.5–9.0.

- Stir the reaction mixture at room temperature for several hours (typically 3–24 hours), monitoring completion by thin-layer chromatography (TLC).

- Upon completion, separate the organic layer, wash with water to neutral pH, dry over sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by recrystallization or silica gel chromatography to obtain this compound with high purity (typically >99% by HPLC).

- Yields reported range from 85% to 95% in laboratory-scale reactions.

- The reaction is clean, with minimal side products, and compatible with scale-up.

- The use of triethylamine as a base provides efficient pH control and good solubility of reactants.

Synthesis Starting from Glycine and tert-Butyl Esters

An alternative industrially relevant method involves the synthesis of tert-butyl glycinate intermediates followed by Boc protection and esterification steps.

Synthesis of tert-butyl glycinate:

- Glycine is reacted with tert-butyl acetate under acid catalysis (e.g., perchloric acid) at low temperatures (0–10 °C) for 48–72 hours to achieve transesterification.

- The reaction mixture is neutralized to pH 6.5–7.5 using aqueous sodium hydroxide or sodium carbonate.

- The organic layer is separated and extracted repeatedly to isolate tert-butyl glycinate.

- Concentration and crystallization yield tert-butyl glycinate or its hydrochloride salt.

Boc Protection of tert-butyl glycinate:

- tert-Butyl glycinate solution is treated with di-tert-butyl dicarbonate in the presence of triethylamine or sodium carbonate at room temperature.

- The reaction is monitored by TLC until completion.

- The product is extracted, washed, dried, and crystallized to yield the Boc-protected glycine tert-butyl ester.

Esterification to Ethyl Ester:

- The Boc-protected intermediate can be further esterified to the ethyl ester using standard esterification techniques if necessary.

| Step | Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| Glycine + tert-butyl acetate | 0–10 °C, 48–72 h, perchloric acid | >90 | - | Transesterification |

| Neutralization & extraction | pH 6.5–7.5, NaOH or Na2CO3 | - | - | Isolation of tert-butyl glycinate |

| Boc Protection | Room temp, triethylamine base | 95–99 | 99.6–99.7 | Crystallization purification |

- Uses inexpensive and readily available starting materials.

- Environmentally friendly with minimal waste.

- Suitable for large-scale production with straightforward operation.

Alternative Synthetic Routes and Functionalization

Some literature reports the use of manganese(IV) oxide-mediated oxidation and other oxidative methods for preparing α-imino carboxylic acid derivatives related to the target compound. These methods involve:

- Oxidation of N-protected glycine derivatives.

- Formation of intermediates such as bromoacetimides or chloroacetimides.

- Subsequent nucleophilic substitution with anilines or substituted amines.

These methods are more complex and less direct but provide access to functionalized derivatives useful for further synthetic elaboration.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purification | Scale Suitability |

|---|---|---|---|---|---|

| Direct Boc Protection | 3-Aminophenylglycine ethyl ester | Di-tert-butyl dicarbonate, triethylamine, RT | 85–95 | Silica gel chromatography, recrystallization | Lab and pilot scale |

| Transesterification + Boc Protection | Glycine, tert-butyl acetate, Boc2O | Perchloric acid catalysis, NaOH neutralization, triethylamine, RT | >90 (glycinate), 95–99 (Boc) | Crystallization, extraction | Industrial scale |

| Oxidative Functionalization | N-protected glycine derivatives | MnO2 oxidation, nucleophilic substitution | Moderate | Chromatography | Research scale |

Detailed Research Outcomes and Notes

The industrial process described in patent CN103214383A demonstrates the feasibility of synthesizing tert-butyl glycinate via transesterification of glycine with tert-butyl acetate using perchloric acid as catalyst, followed by Boc protection to yield high-purity Boc-protected glycine esters suitable for further functionalization.

The Boc protection step is generally performed under mild conditions at room temperature with bases like triethylamine or sodium carbonate to maintain pH and prevent side reactions. The reaction is monitored by TLC and yields are consistently high with purities exceeding 99% by HPLC.

Alternative oxidative methods using manganese(IV) oxide provide access to α-imino carboxylic acid derivatives but are more suited for specialized synthetic routes rather than bulk preparation of this compound.

Purification is commonly achieved by extraction, crystallization, and silica gel chromatography, depending on the scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of the free amine after Boc deprotection.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is as a building block in peptide synthesis. The tert-butoxycarbonyl group serves as a protective group for the amino functionality during the synthesis process. This protection is crucial as it prevents unwanted reactions that could occur at the amino site, thus ensuring the integrity of the desired peptide sequence.

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Reactivity | Common Use |

|---|---|---|---|

| Tert-Butoxycarbonyl | High | Moderate | Amino acids |

| Fmoc | Moderate | High | Peptide synthesis |

| Boc | High | Low | Solid-phase synthesis |

The stability of the tert-butoxycarbonyl group allows for selective deprotection under mild conditions, making it advantageous for synthesizing complex peptides with sensitive functional groups.

Case Study: Analogs and Derivatives

Research has indicated that compounds with similar structures can exhibit notable biological activities. For instance, derivatives of phenylalanine have been investigated for their roles as inhibitors in various biochemical pathways. Further studies on this compound could elucidate its specific biological activities and therapeutic potential.

Interaction Studies

Interaction studies involving this compound typically focus on its reactivity with biological macromolecules such as proteins and enzymes. Understanding these interactions is crucial for assessing the compound's potential applications in medicine.

Table 2: Potential Biological Activities of Amino Acid Derivatives

| Activity Type | Example Compounds | Mechanism |

|---|---|---|

| Antimicrobial | Amino acid derivatives | Inhibition of bacterial growth |

| Anti-inflammatory | Non-steroidal anti-inflammatory drugs (NSAIDs) | COX inhibition |

| Antioxidant | Phenolic compounds | Free radical scavenging |

The investigation of this compound's interactions could lead to discoveries of new therapeutic agents or enhance existing drug formulations.

Industrial Applications

In addition to its laboratory applications, this compound may find uses in industrial settings where amino acid derivatives are required for the production of specialty chemicals or pharmaceuticals. Its stability and reactivity make it suitable for various synthetic pathways.

Mechanism of Action

The mechanism of action of Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound belongs to a broader class of Boc-protected glycinate esters. Key structural analogs include:

Ethyl (tert-butoxycarbonyl)glycinate (HY-77894)

- Molecular Formula: C₉H₁₇NO₄ (vs. C₁₅H₂₂N₂O₄ for the target compound).

- Key Difference : Lacks the phenyl group, reducing steric hindrance and aromatic interactions.

- Application : Primarily used in peptide chain elongation due to its simpler structure .

Benzyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate

- Molecular Formula : C₁₈H₂₆N₂O₄.

- Key Difference : Benzyl ester instead of ethyl ester, enhancing lipophilicity.

- Application : Used in solid-phase peptide synthesis (SPPS) for improved resin compatibility .

Ethyl N-salicylideneglycinate Derivatives

- Example : Ethyl N-(5-nitrosalicylidene)glycinate.

- Key Difference : Salicylidene substituent introduces resonance-assisted hydrogen bonding (RAHB), altering photophysical properties.

- Application : Fluorescent dyes and thermochromic materials .

Reactivity

- Boc Deprotection : The target compound undergoes clean deprotection with trifluoroacetic acid (TFA), similar to HY-77894 .

- Ester Hydrolysis : Ethyl esters (target compound) hydrolyze faster than benzyl analogs (e.g., compound in ) under basic conditions.

Physicochemical and Functional Properties

| Property | Target Compound | Ethyl (tert-butoxycarbonyl)glycinate | Ethyl N-(5-nitrosalicylidene)glycinate |

|---|---|---|---|

| Molecular Weight | 294.35 g/mol | 203.24 g/mol | 294.25 g/mol |

| Solubility | Moderate in DCM, low in water | High in DCM, moderate in THF | Low in water, high in DMF |

| Key Functional Groups | Boc-amine, phenyl, ethyl ester | Boc-amine, ethyl ester | Salicylidene, nitro group |

| Applications | Pharmaceutical intermediates | Peptide synthesis | Fluorescent probes |

Commercial Availability and Purity

| Compound | Purity | Supplier | CAS Number |

|---|---|---|---|

| Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate | ~95% | Combi-Blocks | N/A |

| Ethyl (tert-butoxycarbonyl)glycinate (HY-77894) | 99.11% | MCE | 14719-37-0 |

| Benzyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate | 98% | Combi-Blocks | 347890-34-0 |

Biological Activity

Ethyl (3-((tert-butoxycarbonyl)amino)phenyl)glycinate is a compound that has garnered interest in medicinal chemistry and organic synthesis due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on existing research and findings.

Chemical Structure and Properties

This compound is an amino acid derivative featuring an ethyl ester group, a phenyl ring, and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is , with a molecular weight of approximately 294.346 g/mol. The presence of the Boc group enhances the compound's stability and reactivity, making it useful in various synthetic applications.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Amino Acid Derivative : The starting materials include ethyl glycinate and a suitable amine that can be protected with the Boc group.

- Coupling Reaction : The reaction between the protected amine and ethyl glycinate is facilitated by coupling agents to form the desired product.

- Purification : The crude product is purified using techniques such as recrystallization or chromatography.

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant biological properties. Here are some potential activities based on related compounds:

- Antimicrobial Activity : Amino acid derivatives have been shown to possess antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative species. For example, derivatives similar to this compound could inhibit bacterial protein synthesis or disrupt cell wall integrity.

- Anticancer Potential : Some amino acid derivatives have been investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation.

Case Studies

- Antibacterial Activity : A study on related compounds demonstrated that certain amino acid derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. These compounds were effective at low micromolar concentrations, suggesting that this compound may also show similar efficacy .

- Cytotoxicity in Cancer Cells : Research has indicated that amino acid derivatives can selectively induce cytotoxic effects in cancer cell lines while sparing normal cells. For instance, a derivative structurally similar to this compound was found to significantly reduce viability in human breast cancer cells .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with other structurally related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl Glycinate | C6H11NO2 | Simple amino acid derivative | Mild antimicrobial properties |

| N-tert-butoxycarbonyl-L-alanine | C9H17NO4 | Contains a simple aliphatic chain | Moderate anticancer activity |

| Ethyl 2-aminoacetate | C4H9NO2 | Basic structure similar to glycinate | Limited biological data available |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.